4-methyl-2H-thiochromen-2-one
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Overview
Description
4-Methyl-2H-thiochromen-2-one is a heterocyclic compound with the molecular formula C10H8OS. It belongs to the thiochromene family, which is characterized by a sulfur atom replacing one of the oxygen atoms in the chromene structure. This compound is of significant interest due to its diverse biological and pharmaceutical activities, including anticancer, antibacterial, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2H-thiochromen-2-one typically involves the thia-Michael condensation reaction. This reaction occurs between 2-mercaptobenzaldehyde and an α,β-unsaturated carbonyl compound. The reaction is catalyzed by bases such as tetramethylguanidine and proceeds under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2H-thiochromen-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiochromenes.
Scientific Research Applications
4-Methyl-2H-thiochromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-2H-thiochromen-2-one involves its interaction with various molecular targets. For instance, it can inhibit hypoxia-inducible factor hydroxylase, which plays a role in cellular response to low oxygen levels. Additionally, it can act as an antimicrobial agent by targeting dihydropteroate synthase, an enzyme crucial for folate biosynthesis in microbes .
Comparison with Similar Compounds
- 2-Methyl-4H-thiochromen-4-one
- 4-Chloro-2H-thiochromene-3-carbaldehyde
- 4-Methyl-2H-chromen-2-one
Comparison: 4-Methyl-2H-thiochromen-2-one is unique due to its specific substitution pattern and sulfur atom in the chromene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs and other thiochromene derivatives .
Properties
CAS No. |
21553-94-6 |
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Molecular Formula |
C10H8OS |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
4-methylthiochromen-2-one |
InChI |
InChI=1S/C10H8OS/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 |
InChI Key |
SSOKTMRVDDCVEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)SC2=CC=CC=C12 |
Origin of Product |
United States |
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